

Spectroscopic Profile of 4-Fluorophenyl Chlorothionoformate: A Technical Guide

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Compound of Interest

Compound Name: *4-Fluorophenyl
chlorothionoformate*

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Introduction

4-Fluorophenyl chlorothionoformate is a vital reagent in organic synthesis, particularly in the preparation of thiocarbonates, which are precursors to a wide array of biologically active molecules. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the reactivity and physicochemical properties of the resulting compounds, a feature of great interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of **4-fluorophenyl chlorothionoformate**, offering insights into the interpretation of its spectral features. In the absence of readily available experimental spectra in the public domain, this guide will utilize predicted spectroscopic data, offering a robust framework for researchers working with this compound.

Molecular Structure and Spectroscopic Overview

The structure of **4-fluorophenyl chlorothionoformate**, with the IUPAC name O-(4-fluorophenyl) carbonochloridothioate, is characterized by a para-substituted fluorophenyl ring attached to a chlorothionoformate group. This arrangement gives rise to a unique spectroscopic signature.

Caption: General workflow for NMR data acquisition and analysis.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-fluorophenyl chlorothionoformate** is expected to show signals corresponding to the aromatic protons. Due to the symmetry of the para-substituted ring, two distinct signals are anticipated.

Table 1: Predicted ^1H NMR Data for **4-Fluorophenyl chlorothionoformate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2-7.3	Multiplet	2H	H-2, H-6
~7.0-7.1	Multiplet	2H	H-3, H-5

- Interpretation:
 - The aromatic protons are split into two groups due to their different chemical environments relative to the fluorine and chlorothionoformate substituents.
 - The protons ortho to the oxygen (H-2, H-6) are expected to be slightly downfield compared to the protons ortho to the fluorine (H-3, H-5) due to the electron-withdrawing nature of the chlorothionoformate group.
 - The signals will appear as multiplets due to coupling with the adjacent protons and the fluorine atom. The coupling constants (J-values) will provide further structural information. For instance, the ortho H-F coupling is typically in the range of 7-10 Hz, while the meta H-F coupling is smaller, around 4-7 Hz. [1]

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ^{13}C NMR Data for **4-Fluorophenyl chlorothionoformate**

Chemical Shift (δ , ppm)	Assignment
~160-165 (d)	C-4 (C-F)
~150-155	C-1 (C-O)
~122-125 (d)	C-2, C-6
~116-118 (d)	C-3, C-5
~185-195	C=S

- Interpretation:
 - The carbon attached to the highly electronegative fluorine atom (C-4) will appear as a doublet due to one-bond C-F coupling, which is typically large (around 240-260 Hz). [2][3]
* The carbons ortho and meta to the fluorine (C-3, C-5 and C-2, C-6, respectively) will also exhibit smaller C-F couplings.
 - The carbon of the thiocarbonyl group (C=S) is expected to be significantly downfield due to the deshielding effect of the sulfur and chlorine atoms.
 - The carbon attached to the oxygen (C-1) will also be downfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for fluorine-containing compounds due to its high sensitivity and wide chemical shift range. [4] Table 3: Predicted ¹⁹F NMR Data for **4-Fluorophenyl chlorothionoformate**

Chemical Shift (δ , ppm)	Multiplicity
~ -110 to -120	Multiplet

- Interpretation:
 - The ¹⁹F NMR spectrum is expected to show a single multiplet for the fluorine atom.

- The chemical shift is influenced by the electronic environment of the aromatic ring. The exact position can vary depending on the solvent. [5] * The multiplicity arises from coupling to the ortho and meta protons of the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition (General Procedure)

- Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 4: Predicted IR Absorption Bands for **4-Fluorophenyl chlorothionoformate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1250-1200	Strong	C-O stretch
~1150-1100	Strong	C-F stretch
~1100-1000	Strong	C=S stretch
~850-800	Strong	C-Cl stretch

- Interpretation:
 - Aromatic C-H Stretch: The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations on an aromatic ring. [6][7] * Aromatic C=C Stretch: The absorptions around 1600 and 1500 cm⁻¹ are typical for the stretching vibrations of the carbon-carbon double bonds within the phenyl ring. [8] * C-O Stretch: A strong band in the 1250-1200 cm⁻¹ region is expected for the aryl C-O stretching vibration.
 - C-F Stretch: The C-F stretching vibration in aromatic compounds typically gives a strong absorption in the 1150-1100 cm⁻¹ range.
 - C=S Stretch: The thiocarbonyl (C=S) stretching frequency is more variable than the carbonyl (C=O) stretch and is often coupled with other vibrations. For compounds of this type, it is expected to appear as a strong band in the 1100-1000 cm⁻¹ region. [9][10][11] * C-Cl Stretch: The C-Cl stretching vibration is expected to give a strong band in the fingerprint region, typically between 850 and 800 cm⁻¹. [12]

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and IR spectroscopic data for **4-fluorophenyl chlorothionoformate**. By understanding the expected chemical shifts, coupling patterns, and absorption frequencies, researchers can confidently identify this compound, monitor its reactions, and characterize its derivatives. While predicted data offers a valuable starting point, it is always recommended to confirm these findings with experimentally acquired spectra for the specific sample and conditions being used. The

protocols and interpretations provided herein serve as a robust foundation for the spectroscopic analysis of this important synthetic reagent.

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